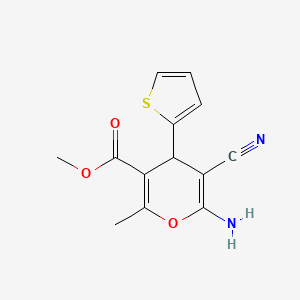![molecular formula C23H17BrCl2N2O5 B15018277 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15018277.png)
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of various functional groups, including dichlorophenoxy, acetamido, imino, methoxy, and bromobenzoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps:
Formation of 2-(2,4-Dichlorophenoxy)acetic acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Acetamidation: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its acetamido derivative using acetic anhydride and a base.
Imination: The acetamido derivative is reacted with an appropriate amine to form the imino compound.
Methoxylation: The imino compound is then methoxylated using methanol and a catalyst.
Bromobenzoate Formation: Finally, the methoxylated compound is esterified with 4-bromobenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and imino groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The dichlorophenoxy and bromobenzoate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines are the major products of reduction reactions.
Substitution: Substituted phenoxy or benzoate derivatives are common.
Aplicaciones Científicas De Investigación
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A systemic herbicide with similar structural elements.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a related structure.
Mecoprop (MCPP): A phenoxy herbicide with similar functional groups.
Uniqueness
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in the simpler compounds listed above .
Propiedades
Fórmula molecular |
C23H17BrCl2N2O5 |
|---|---|
Peso molecular |
552.2 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H17BrCl2N2O5/c1-31-21-10-14(2-8-20(21)33-23(30)15-3-5-16(24)6-4-15)12-27-28-22(29)13-32-19-9-7-17(25)11-18(19)26/h2-12H,13H2,1H3,(H,28,29)/b27-12+ |
Clave InChI |
QSOAOTJGIINFAJ-KKMKTNMSSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B15018196.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B15018204.png)

![N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15018218.png)
![N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15018223.png)
![N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-[2-(prop-2-EN-1-YL)phenoxy]acetohydrazide](/img/structure/B15018228.png)
![bis{4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15018234.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B15018235.png)
![N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide](/img/structure/B15018244.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B15018248.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15018253.png)
![4-{[(3-Nitrophenyl)carbonyl]amino}phenyl 3-nitrobenzoate](/img/structure/B15018261.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15018282.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15018291.png)
